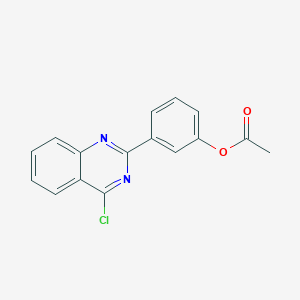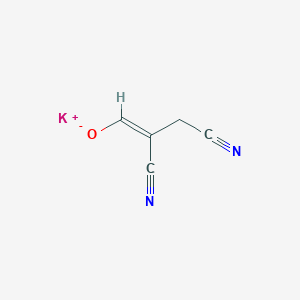
6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide
Descripción general
Descripción
6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide is a useful research compound. Its molecular formula is C18H16IN3O2 and its molecular weight is 433.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antileishmanial Drug Analysis : A method was developed for quantitating a candidate antileishmanial drug, 6-methoxy-8-(6-diethylaminohexylamino)-4-methylquinoline, in canine plasma. This method, which utilizes liquid-solid extraction and reversed-phase chromatography, demonstrates the potential use of related quinoline derivatives in antileishmanial therapies (Anders et al., 1984).
Synthesis for Serotonin Receptors : A synthesis process for 6-methoxyquinoline-3-carboxamides, which are structurally related to the queried compound, was described. These compounds show affinity for serotonin receptors, suggesting a potential application in neurochemical research (Hanna-Elias et al., 2009).
PARP-1 Inhibition : Quinoline-8-carboxamides, closely related to the inquired compound, have been synthesized and evaluated for their inhibitory activity on poly(ADP-ribose)polymerase-1 (PARP-1), an important target in drug design. These inhibitors have various therapeutic activities, demonstrating the potential medicinal applications of related compounds (Lord et al., 2009).
Synthesis of Glyoxylamidoquinoline Derivatives : The aminocarbonylation of 6-iodoquinoline led to the efficient synthesis of various quinoline-6-carboxamide and glyoxylamide derivatives. This study highlights the versatility of quinoline derivatives in organic synthesis (Chniti et al., 2021).
Antileishmanial Activity of Lepidines : Research on lepidines, which are 6-methoxy-4-methyl-8-aminoquinoline derivatives, showed significant antileishmanial activity, many times that of standard drugs. This study points to the potential of structurally similar compounds in treating leishmaniasis (Kinnamon et al., 1978).
Synthesis and Antimicrobial Study : A study on fluoroquinolone-based 4-thiazolidinones, synthesized from a lead molecule structurally similar to the queried compound, exhibited antifungal and antibacterial activities, indicating the potential of quinoline derivatives in antimicrobial therapies (Patel & Patel, 2010).
β2-Adrenoceptor Agonist and PDE4 Inhibitor : A study on GS-5759, a compound containing a quinolinone-based pharmacophore, revealed its dual function as a β2-adrenoceptor agonist and phosphodiesterase 4 (PDE4) inhibitor. This suggests the application of similar compounds in treating chronic obstructive pulmonary disease (Joshi et al., 2017).
Propiedades
IUPAC Name |
6-iodo-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16IN3O2/c1-10-6-11(19)7-14-16(10)21-9-15(18(20)23)17(14)22-12-4-3-5-13(8-12)24-2/h3-9H,1-2H3,(H2,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRTVQCVFDJPAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C(C(=CN=C12)C(=O)N)NC3=CC(=CC=C3)OC)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Piperazinecarboxylic acid, 4-[1-oxo-3-(2-phenylhydrazinylidene)butyl]-, 1,1-dimethylethyl ester](/img/structure/B8071918.png)

![4-N-[(3aR,6R,6aS)-4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]-6-chloro-2-propylsulfanylpyrimidine-4,5-diamine](/img/structure/B8071931.png)
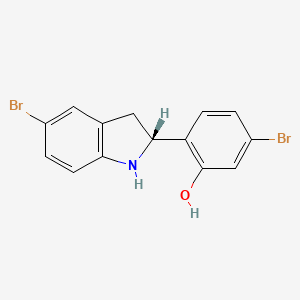
![(1S,2R,3S,4R)-4-[7-[[(1R)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1,2,3-triol](/img/structure/B8071963.png)

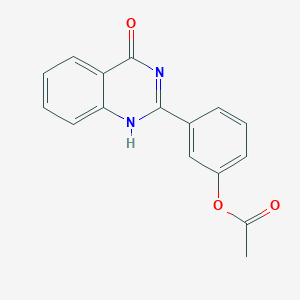
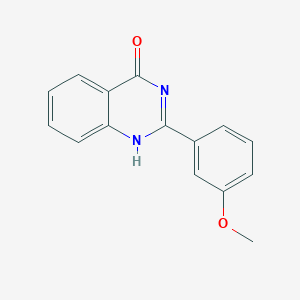
![(3S,5S,8R,9S,10R,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6,17-triol](/img/structure/B8071983.png)
![(8R,9S,10R,13S,14S,17Z)-17-hydrazinylidene-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B8071992.png)
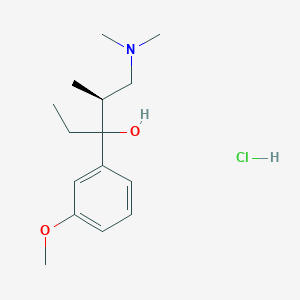
![methyl 4-[(Z)-C-methyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbonimidoyl]benzoate](/img/structure/B8072009.png)
